Naphtho(1,2-b)furan-2(3H)-one, decahydro-4,6-dihydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4S,5aR,6R,9aS,9bR)-
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Overview
Description
Naphtho(1,2-b)furan-2(3H)-one, decahydro-4,6-dihydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4S,5aR,6R,9aS,9bR)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methylene bridges, and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-b)furan-2(3H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Use of continuous reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antimicrobial Activity: May exhibit antimicrobial properties against certain pathogens.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use as a therapeutic agent for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Naphtho(1,2-b)furan-2(3H)-one derivatives involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: Compounds with similar fused ring structures but different functional groups.
Furan Derivatives: Compounds with a furan ring and various substituents.
Hydroxy Naphthalenes: Compounds with hydroxyl groups attached to a naphthalene ring.
Uniqueness
Naphtho(1,2-b)furan-2(3H)-one derivatives are unique due to their specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
75433-10-2 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4S,5aR,6R,9aS,9bR)-4,6-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-10(17)15(3)6-9(16)11-8(2)14(18)19-13(11)12(7)15/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11+,12+,13-,15-/m0/s1 |
InChI Key |
SDBHSYNLYKOZEJ-XFKURJONSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C)O |
Canonical SMILES |
CC12CC(C3C(C1C(=C)CCC2O)OC(=O)C3=C)O |
Origin of Product |
United States |
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